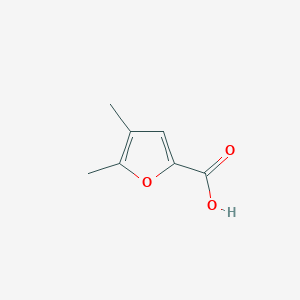

4,5-Dimethyl-2-furoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dimethylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVXYXRSJIWWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379275 | |

| Record name | 4,5-Dimethyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-83-8 | |

| Record name | 4,5-Dimethyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,5 Dimethyl 2 Furoic Acid

Chemo-Catalytic Routes to 4,5-Dimethyl-2-furoic Acid

Chemo-catalytic synthesis provides robust and scalable methods for producing this compound. These routes can be categorized into direct syntheses that construct the furan (B31954) ring, derivatization of existing furan precursors, and more complex multi-step strategies.

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the substituted furan ring from acyclic or simpler cyclic precursors in a limited number of steps. One notable strategy involves the Darzens condensation to form a glycidic ester, which can then be rearranged to form the furan ring. For instance, the reaction between an α-haloester and a ketone can lead to an epoxide intermediate that, upon treatment with a Lewis acid like BF₃·Et₂O, cyclizes to form the furan ester. This method is advantageous as it builds the core heterocyclic structure and introduces the necessary substituents in a convergent manner.

Derivatization from Related Furanic Precursors

The synthesis of this compound can also be achieved by modifying more readily available furanic compounds. This involves introducing or altering functional groups on the furan ring. While specific examples for the target molecule are not extensively detailed, analogous transformations on similar furanic structures highlight the potential of these methods.

For example, a hydroxymethyl group on the furan ring can be converted to a methyl group. The selective hydrogenolysis of 5-hydroxymethyl-2-furancarboxylic acid (HMFA) to 5-methyl-2-furancarboxylic acid (MFA) has been successfully demonstrated using palladium on carbon (Pd/C) catalysts at ambient temperatures, achieving high yields. This suggests that a precursor like 4-methyl-5-hydroxymethyl-2-furoic acid could be a viable intermediate.

Another relevant strategy is the introduction of a carboxyl group. Palladium-catalyzed carbonylation has been used to convert ethyl 5-bromo-furan-2-carboxylate into a dicarboxylic ester, which is then hydrolyzed to 2,5-furandicarboxylic acid (FDCA). This demonstrates a method for adding a carboxylic acid function to a pre-functionalized furan ring.

Multi-Step Synthetic Strategies from Precursors

Complex, multi-step syntheses are often required to achieve the specific substitution pattern of this compound, especially for large-scale production without relying on chromatographic purification. A well-documented six-step synthesis starts from the commercially available ethyl 2-methylacetoacetate.

Table 1: Multi-Step Synthesis of this compound| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Ethyl 2-methylacetoacetate | Ethylene glycol, p-toluenesulfonic acid | Ketal ester | Protection of ketone |

| 2 | Ketal ester | LiAlH₄ | Ketal alcohol | Reduction of ester |

| 3 | Ketal alcohol | PCC | Ketal aldehyde | Oxidation of alcohol |

| 4 | Ketal aldehyde | Methyl chloroacetate, NaOMe | Glycidic ester | Darzens condensation |

| 5 | Glycidic ester | BF₃·Et₂O, Toluene | Methyl 4,5-dimethyl-2-furoate | Cyclization and aromatization |

| 6 | Methyl 4,5-dimethyl-2-furoate | NaOH, H⁺ | This compound | Ester hydrolysis |

Bio-Catalytic and Enzymatic Synthesis of Furoic Acids Relevant to this compound

Biocatalysis presents an attractive alternative to chemical synthesis, offering high selectivity and milder, more environmentally friendly reaction conditions. While research has primarily focused on less substituted furoic acids, the underlying principles are applicable to the synthesis of more complex derivatives like this compound.

Whole-Cell Biotransformations of Furanic Aldehydes

Whole-cell biocatalysis utilizes intact microorganisms to convert furanic aldehydes into their corresponding carboxylic acids. This approach is advantageous as it avoids the need for enzyme purification and can handle cofactor regeneration internally. Several bacterial strains have been identified for their ability to oxidize aldehydes like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF).

For instance, Pseudomonas putida KT2440 has been shown to oxidize furfural to 2-furoic acid with nearly 100% selectivity. Similarly, Nocardia corallina B-276 can biotransform both 2-furfuryl alcohol and 2-furaldehyde into 2-furoic acid with yields up to 98%. Cofactor-engineered Escherichia coli cells have also been developed to enhance the production of furoic acids from various furan aldehydes. The key challenge in these processes is the inherent toxicity of furan aldehydes to microbial cells, which can be managed through strategies like fed-batch operations and pH control.

Table 2: Examples of Whole-Cell Biotransformation of Furanic Aldehydes| Microorganism | Substrate | Product | Key Findings |

|---|---|---|---|

| Pseudomonas putida KT2440 | Furfural | 2-Furoic acid | Achieved nearly 100% selectivity; fed-batch process yielded 204 mM product. |

| Nocardia corallina B-276 | 2-Furaldehyde | 2-Furoic acid | Resting cells achieved 88% yield in 8 hours. |

| Recombinant Escherichia coli | 5-Hydroxymethylfurfural (HMF) | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | Demonstrated high tolerance to HMF (up to 200 mM). |

| Dietzia wulumuqiensis R12 | HMF | HMFCA | Fed-batch strategy yielded 511 mM of product in 20 hours. |

| E. coli HMFOMUT | Furfural | 2-Furoic acid | Achieved 96% yield from furfural within 60 hours. |

Enzyme-Mediated Carboxylation/Oxidation Processes

The use of isolated enzymes allows for highly specific catalytic reactions without the complexities of cellular metabolism. Key enzymatic processes relevant to furoic acid synthesis include oxidation of aldehydes and carboxylation of the furan ring.

Oxidation: A variety of oxidoreductases can catalyze the oxidation of furan aldehydes. HMF/furfural oxidoreductase (HmfH) and 5-hydroxymethylfurfural oxidase (HMFO) are FAD-dependent enzymes capable of oxidizing both furfural and HMF to their corresponding carboxylic acids. These enzymes can perform multiple oxidation steps, for example, converting the hydroxymethyl and aldehyde groups of HMF into a dicarboxylic acid. Aldehyde dehydrogenases (ALDHs) also play a crucial role and can be incorporated into engineered E. coli to efficiently produce furan carboxylic acids.

Carboxylation: The direct enzymatic addition of a carboxyl group to a furan ring is a promising route for synthesizing furoic acids. Enzymes from the UbiD family, which are dependent on a prenylated flavin mononucleotide (prFMN) cofactor, have been shown to catalyze the reversible decarboxylation of aromatic compounds. Research has demonstrated that these enzymes, such as HmfF, can also run in the reverse direction, catalyzing the carboxylation of 2-furoic acid to 2,5-furandicarboxylic acid (FDCA) under elevated CO₂ levels. This enzymatic carboxylation has been demonstrated using whole-cell systems containing the necessary enzymes, highlighting a potential pathway to convert C5 furan compounds into C6 platform chemicals under mild conditions.

Table 3: Relevant Enzymes in Furoic Acid Synthesis| Enzyme Class/Name | Function | Example Reaction | Cofactor |

|---|---|---|---|

| 5-Hydroxymethylfurfural Oxidase (HMFO) | Oxidation of aldehydes and alcohols | HMF → 2,5-Furandicarboxylic acid | FAD |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of aldehydes | Furfural → 2-Furoic acid | NAD⁺ |

| UbiD Family (e.g., HmfF) | Reversible (de)carboxylation | 2-Furoic acid + CO₂ → 2,5-Furandicarboxylic acid | prFMN |

| Lipase (e.g., Candida antarctica Lipase B) | Peracid formation for oxidation | Oxidation of aldehydes via in-situ generated peracetic acid. | N/A |

Principles of Green Chemistry and Sustainable Synthesis in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. While specific studies focusing exclusively on the sustainable synthesis of this particular substituted furoic acid are not extensively detailed in current literature, the principles can be effectively illustrated by examining the advancements in the synthesis of the parent compound, 2-furoic acid, and other furan derivatives. These methodologies provide a clear blueprint for the future sustainable production of this compound.

The core principles of green chemistry relevant to the synthesis of this compound include the use of renewable feedstocks, maximizing atom economy, employing safer solvents and reaction conditions, and the use of catalytic rather than stoichiometric reagents.

Renewable Feedstocks:

A fundamental aspect of sustainable synthesis is the utilization of renewable starting materials. Furan derivatives, in general, are well-positioned in this regard as they can be derived from lignocellulosic biomass, which is abundant and non-edible. The key platform chemical for many furan compounds is furfural, which is produced from the acid-catalyzed hydrolysis of hemicellulose from agricultural residues. This bio-based origin makes furanic compounds, including by extension this compound, attractive alternatives to petroleum-derived chemicals.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage. Reactions with high atom economy are preferred as they generate less waste.

For instance, the traditional Cannizzaro reaction used for producing 2-furoic acid from furfural has a low atom economy because it disproportionates one molecule of furfural to furoic acid and another to furfuryl alcohol, meaning at best only 50% of the reactant is converted to the desired acid.

Interactive Table: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Equation | Atom Economy | Relevance to Furoic Acid Synthesis |

| Addition | A + B → C | 100% | Diels-Alder reactions for furan ring formation can have high atom economy. |

| Rearrangement | A → B | 100% | Isomerization reactions could be used to create specific substitution patterns. |

| Substitution | A-B + C → A-C + B | < 100% | Often used in classical synthesis, but generate byproducts. |

| Elimination | A-B → A + B | < 100% | Generates byproducts and is less desirable from a green perspective. |

Catalytic and Biocatalytic Methods:

Modern synthetic strategies are moving towards catalytic and biocatalytic methods which offer higher selectivity, milder reaction conditions, and reduced waste generation compared to traditional stoichiometric approaches.

Heterogeneous Catalysis:

The oxidation of a suitable furfural derivative to a furoic acid is a key step. The use of heterogeneous catalysts is a cornerstone of green chemistry as it allows for easy separation and recycling of the catalyst, minimizing waste. For the oxidation of furfural to 2-furoic acid, various catalytic systems have been explored.

Interactive Table: Performance of Different Catalytic Systems in Furfural Oxidation

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield of Furoic Acid (%) | Citation |

| Ag₂O/CuO | O₂ | Water | 120 | ~90 | |

| Au-based | O₂ | Water | 110 | 95 | |

| None (Cannizzaro) | - | NaOH(aq) | - | <50 |

Biocatalysis:

Biocatalysis, using whole cells or isolated enzymes, represents a highly sustainable approach, offering reactions with high selectivity under ambient conditions. The biocatalytic oxidation of furfural to 2-furoic acid has been demonstrated with high yields. For example, whole cells of Pseudomonas putida KT2440 have been used to oxidize furfural to furoic acid with nearly 100% selectivity in a batch bioconversion process. Similarly, Nocardia corallina has been used for the biotransformation of 2-furfuryl alcohol and 2-furanaldehyde (furfural) to 2-furoic acid with yields up to 98%.

Chemoenzymatic cascade reactions, which combine chemical and biological transformation steps, are also a promising green methodology. For instance, lignocellulosic biomass can be converted to furfural via a heterogeneous acid catalyst, and the resulting furfural can then be oxidized to furoic acid using a whole-cell biocatalyst like E. coli. This approach valorizes renewable biomass into a value-added chemical in a sustainable manner.

These biocatalytic systems could potentially be engineered or adapted for the synthesis of this compound from a correspondingly substituted furfural precursor.

Sustainable Reaction Media:

The choice of solvent is another critical factor in green chemistry. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. Many of the catalytic oxidations of furfural to furoic acid are performed in aqueous media.

Reactivity and Mechanistic Investigations of 4,5 Dimethyl 2 Furoic Acid

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring, while aromatic, exhibits reactivity characteristics that are more akin to an electron-rich diene than to benzene. Its reactivity in electrophilic aromatic substitution is significantly influenced by the nature of the substituents on the ring. In the case of 4,5-dimethyl-2-furoic acid, the ring is substituted with two electron-donating methyl groups and one electron-withdrawing carboxylic acid group.

The methyl groups at the C4 and C5 positions increase the electron density of the furan ring through an inductive effect, thereby activating it towards electrophilic attack. Conversely, the carboxylic acid group at the C2 position is deactivating due to its electron-withdrawing nature. The net effect is a moderated reactivity compared to unsubstituted furan. The only available position for substitution on the furan ring of this compound is the C3 position.

Electrophilic substitution on the furan nucleus typically proceeds via an addition-elimination mechanism, similar to other aromatic compounds. The electrophile attacks the electron-rich ring to form a resonance-stabilized cationic intermediate, often referred to as a sigma complex. Subsequent deprotonation restores the aromaticity of the furan ring. For this compound, the attack would occur at the C3 position, which is ortho to the activating C4-methyl group and meta to the deactivating C2-carboxylic acid group, leading to the formation of a 3-substituted product.

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of this compound is the primary site for nucleophilic acyl substitution reactions. masterorganicchemistry.com These reactions proceed through a characteristic addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling a leaving group (typically a hydroxyl group or water) to yield the substituted product. masterorganicchemistry.comlibretexts.org The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group, for instance, by forming an acyl chloride or an anhydride.

Common nucleophilic acyl substitution reactions for this compound include esterification and amidation.

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form the corresponding esters. This is a reversible equilibrium-controlled process, and the reaction is typically driven to completion by removing the water formed during the reaction.

Amidation: The formation of amides from carboxylic acids and amines generally requires activation of the carboxylic acid or harsh reaction conditions due to the basicity of the amine, which tends to deprotonate the carboxylic acid to form a less reactive carboxylate salt. orgsyn.org However, using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or converting the carboxylic acid to a more reactive derivative like an acyl chloride allows for the synthesis of amides under milder conditions. orgsyn.orgresearchgate.net Microwave-assisted synthesis has also been shown to be an effective method for preparing amides and esters of furoic acids. researchgate.net

| Reaction Type | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), Heat | 4,5-Dimethyl-2-furoate ester |

| Amidation | Amine (R'-NH₂) | Coupling agent (e.g., EDC) or conversion to acyl chloride | 4,5-Dimethyl-2-furoyl amide |

Cycloaddition Reactions Involving the Furan Diene Moiety

The furan ring can act as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com This reaction provides a powerful method for constructing six-membered rings and is a key transformation in furan chemistry. nih.govresearchgate.net

In a Diels-Alder reaction, the furan diene reacts with a 2π-electron component (a dienophile), typically an alkene or alkyne, to form a cyclic adduct. youtube.com For furans, the product is a 7-oxabicyclo[2.2.1]heptene derivative, also known as an oxanorbornene. mdpi.com This reaction is a [4+2] cycloaddition, a concerted process where bond formation and bond breaking occur in a single step through a cyclic transition state. youtube.com

The reaction of this compound with a dienophile, such as maleimide, would yield a substituted oxanorbornene adduct. The stereochemistry of the adduct can be either endo or exo. While the endo product is often favored kinetically in many Diels-Alder reactions due to secondary orbital interactions, furan cycloadditions are often reversible and can yield the more thermodynamically stable exo product, particularly at higher temperatures. nih.govyoutube.com

The rate and efficiency of the Diels-Alder reaction are highly dependent on the electronic nature of the substituents on both the furan (diene) and the dienophile. rsc.org The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. researchgate.net

For this compound:

Methyl Groups (C4, C5): These are electron-donating groups that increase the electron density of the furan ring. This raises the energy of the furan's HOMO, making it more reactive towards electron-deficient dienophiles and generally increasing the reaction rate. researchgate.netnih.gov

Carboxylic Acid Group (C2): This is an electron-withdrawing group that decreases the electron density of the furan ring. nih.gov This lowers the HOMO energy, reducing the diene's reactivity. nih.govrsc.org Studies on 2-furoic acid have shown that despite the electron-withdrawing substituent, it can still participate in Diels-Alder reactions, particularly when activated by conversion to the corresponding carboxylate salt or when reactions are performed in water. nih.govresearchgate.net

Oxidation and Reduction Pathways of the Furan Ring and Carboxylic Acid Group

Oxidation Pathways: The furan ring is susceptible to oxidation by various reagents, which can lead to ring-opening or complete degradation. organicreactions.orgthieme-connect.com The oxidation of furans can proceed through endoperoxide intermediates, ultimately yielding 1,4-dicarbonyl compounds. rsc.orgresearchgate.net For instance, the atmospheric oxidation of methyl-substituted furans initiated by hydroxyl radicals can lead to the formation of unsaturated 1,4-dicarbonyls through ring-opening pathways. acs.org The specific products depend on the oxidant and reaction conditions. In some cases, complete oxidative degradation of the furan ring can yield carboxylic acids. organicreactions.org The carboxylic acid group at the C2 position of this compound is already in a high oxidation state and is generally stable towards further oxidation under typical conditions used for furan ring oxidation.

Reduction Pathways: The carboxylic acid moiety is the more readily reduced functional group in this compound.

Reduction of the Carboxylic Acid Group: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). chemistrysteps.combritannica.comlibretexts.org The reaction with LiAlH₄ involves the initial deprotonation of the acidic proton, followed by hydride attack on the carbonyl carbon. chemistrysteps.comchemistrysteps.com An acidic workup is required to protonate the resulting alkoxide and yield the primary alcohol. chemguide.co.uk Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. chemistrysteps.comlibretexts.org

Reduction of the Furan Ring: The furan ring can be hydrogenated to form a tetrahydrofuran (B95107) ring, but this typically requires catalytic hydrogenation under more forcing conditions than the reduction of the carboxylic acid group.

| Functional Group | Reagent | Product |

|---|---|---|

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄), then H₃O⁺ | Primary Alcohol |

| Carboxylic Acid | Borane (BH₃), then H₃O⁺ | Primary Alcohol |

| Furan Ring | H₂, Catalyst (e.g., Pd/C), High Pressure/Heat | Tetrahydrofuran Ring |

Dissociative Electron Attachment and Fragmentation Mechanisms

Dissociative electron attachment (DEA) is a process studied in mass spectrometry where a molecule captures a low-energy electron to form a transient negative ion, which then fragments into a stable anion and one or more neutral radicals. Studies on 2-furoic acid and its methylated derivatives, such as 3-methyl-2-furoic acid and 5-methyl-2-furoic acid, provide insight into the fragmentation mechanisms relevant to this compound. acs.org

For these compounds, a prominent fragmentation pathway upon electron attachment involves the cleavage of the hydroxyl bond of the carboxylic acid group. This results in the formation of a [M-H]⁻ anion (where M is the parent molecule) at electron energies around 1.2 eV. acs.org The carboxylation of the furan ring is crucial as it introduces new fragmentation channels that are not readily accessible in unsubstituted furan at low electron energies. acs.org

The presence of the carboxylic group facilitates the dissociation of the furan ring itself. Common fragmentation channels observed for methyl-substituted furoic acids lead to the formation of smaller anionic fragments. acs.org

| Parent Ion | Electron Energy | Major Fragment Anion | Description |

|---|---|---|---|

| M | ~1.2 eV | [M-H]⁻ | Loss of the acidic hydrogen from the carboxyl group. acs.org |

| M | > 5 eV | C₂H⁻, C₃H₃O⁻, C₄H⁻ | Ring fragmentation via core excited Feshbach resonances. acs.org |

Electron and Proton Transfer Reactions

By analogy with other furan derivatives and carboxylic acids, it can be inferred that this compound can participate in both electron and proton transfer reactions, which are fundamental processes in many chemical transformations. Proton transfer is a characteristic reaction of its carboxylic acid group (-COOH). In suitable basic media, the acidic proton can be transferred to a base, forming the corresponding carboxylate anion.

Electron transfer reactions would involve the furan ring or the carboxylate group. The furan ring, being an electron-rich aromatic system, can undergo oxidation (loss of electrons) or reduction (gain of electrons) under appropriate electrochemical or chemical conditions. The specific potential at which these transfers occur and the stability of the resulting radical ions would be influenced by the electron-donating methyl groups at the 4 and 5 positions. However, without specific experimental data from studies such as cyclic voltammetry or theoretical calculations for this compound, any discussion remains speculative.

Proton-coupled electron transfer (PCET) is another plausible reaction pathway, particularly in electrochemical or photochemical processes. In PCET, both a proton and an electron are transferred in a concerted or stepwise manner. Such mechanisms are crucial in the oxidation of many organic molecules. For instance, the electrocatalytic oxidation of similar compounds like furfural (B47365) to furoic acid can proceed through pathways involving electron transfer.

Anionic Product Formation and Yield

The formation of anionic products from this compound primarily results from the deprotonation of its carboxylic acid group. In the presence of a base, the acid-base equilibrium will shift towards the formation of the 4,5-dimethyl-2-furoate anion. The yield of this anionic product is dependent on the strength of the base (pKb), the acidity of the furoic acid derivative (pKa), the solvent, and the temperature.

Table 1: General Factors Influencing Anionic Product (Furoate) Formation

| Factor | Influence on Anionic Product Yield |

| Base Strength (pKb) | A stronger base will result in a higher yield of the furoate anion. |

| Acidity of Furoic Acid (pKa) | The inherent acidity of the compound determines the ease of deprotonation. |

| Solvent | The polarity and protic/aprotic nature of the solvent can affect the stability of the anion and the position of the equilibrium. |

| Temperature | Temperature can influence the equilibrium constant of the acid-base reaction. |

| Concentration | The relative concentrations of the acid and base will directly impact the yield according to Le Chatelier's principle. |

Beyond simple deprotonation, other reactions can lead to different anionic products. For example, electrochemical reduction of the furan ring could lead to the formation of a radical anion. The subsequent reactions of this intermediate would depend on the reaction conditions. Similarly, nucleophilic attack on the furan ring or the carboxyl group under specific conditions could also generate anionic intermediates or products. However, specific data on the yields of such anionic products for this compound are not available in the reviewed literature. Research on related furan derivatives suggests that the stability and subsequent reaction pathways of such anions are highly dependent on the substitution pattern of the furan ring.

Advanced Spectroscopic and Structural Characterization of 4,5 Dimethyl 2 Furoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR)

The ¹H NMR spectrum of 4,5-Dimethyl-2-furoic acid is characterized by distinct signals corresponding to the different types of protons in the molecule: the single proton on the furan (B31954) ring and the protons of the two methyl groups. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature, though this signal can be exchangeable with deuterium (B1214612) in solvents like D₂O.

Based on data for closely related 2-substituted 4,5-dimethylfurans, the chemical shifts can be assigned as follows sci-hub.se:

Furan Ring Proton (H-3): This lone proton is adjacent to the electron-withdrawing carboxylic acid group at C-2, which deshields it, causing its signal to appear downfield.

Methyl Protons (4-CH₃ and 5-CH₃): These protons are attached to the furan ring. Their signals are expected in the typical alkyl region, shifted slightly downfield due to the aromaticity of the furan ring. The 5-CH₃ may be slightly downfield compared to the 4-CH₃ due to its position adjacent to the ring oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.0-7.2 | Singlet (s) |

| 5-CH₃ | ~2.3-2.4 | Singlet (s) |

| 4-CH₃ | ~2.0-2.1 | Singlet (s) |

| COOH | >10 | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts are influenced by the electronegativity of the oxygen atoms and the electronic effects of the substituents. The assignments, based on analogous compounds, reveal the distinct environment of each carbon atom sci-hub.se.

Carboxylic Carbon (COOH): This carbon is the most downfield signal due to being double-bonded to one oxygen and single-bonded to another, typically appearing in the 160-170 ppm range.

Furan Ring Carbons (C-2, C-3, C-4, C-5): These carbons resonate in the aromatic region. C-2 and C-5 are adjacent to the ring oxygen and are thus shifted further downfield. C-2 is additionally deshielded by the attached carboxylic acid group. C-4 and C-5 are substituted with methyl groups, which also influences their shifts.

Methyl Carbons (4-CH₃ and 5-CH₃): These appear at the most upfield positions, as is characteristic for sp³-hybridized carbons in methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH | ~162 |

| C-2 | ~148 |

| C-5 | ~150 |

| C-4 | ~119 |

| C-3 | ~118 |

| 5-CH₃ | ~12 |

| 4-CH₃ | ~10 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks for the furan proton (H-3) or the methyl protons, as they are not coupled to any other protons. This absence of correlation confirms their isolation from other proton environments.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (one-bond ¹H-¹³C correlations). An HMQC or HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal, the 4-CH₃ protons to the 4-CH₃ carbon, and the 5-CH₃ protons to the 5-CH₃ carbon. This unequivocally assigns the carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. For this compound, the following key correlations would be expected:

The furan proton (H-3) would show correlations to C-2, C-4, and the carboxylic acid carbon (COOH).

The protons of the 4-CH₃ group would correlate with C-3, C-4, and C-5.

The protons of the 5-CH₃ group would correlate with C-4 and C-5.

These HMBC correlations would provide definitive proof of the substitution pattern on the furan ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the molecule's dipole moment. Key expected absorptions for this compound include:

A very broad O-H stretching band from the carboxylic acid, typically centered around 3000 cm⁻¹.

C-H stretching vibrations from the methyl groups and the furan ring just below and above 3000 cm⁻¹, respectively.

A strong C=O stretching absorption for the carboxylic acid, expected around 1680-1710 cm⁻¹.

C=C and C-O stretching vibrations associated with the furan ring in the 1450-1600 cm⁻¹ region.

C-H bending vibrations for the methyl groups around 1375 cm⁻¹ and 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR spectroscopy. For this compound, strong Raman signals would be expected for the symmetric vibrations of the furan ring and the C=C bonds.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | IR | Broad, Strong |

| Aromatic C-H stretch | ~3100 | IR, Raman | Weak-Medium |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | IR | Strong |

| Furan Ring C=C stretch | 1500-1600 | IR, Raman | Medium-Strong |

| CH₃ Bending | 1375, 1450 | IR | Medium |

| Furan Ring C-O stretch | 1000-1300 | IR | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis. The molecular formula of this compound is C₇H₈O₃, with a calculated exact mass of approximately 140.0473 Da.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z 140. Fragmentation would likely proceed through several key pathways:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to an acylium ion at m/z 123.

Loss of a carboxyl group (•COOH): [M - 45]⁺, resulting in a dimethylfuryl cation at m/z 95.

Decarboxylation (loss of CO₂): [M - 44]⁺•, yielding a radical cation of 2,3-dimethylfuran (B88355) at m/z 96.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique well-suited for polar molecules like carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed. The ESI-MS spectrum would therefore be expected to show a prominent base peak at m/z 139.0395.

Tandem MS (MS/MS) of the [M-H]⁻ ion would induce fragmentation. The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), which has a mass of 44 Da. This would result in a major fragment ion at m/z 95.0497, corresponding to the 4,5-dimethylfuryl anion.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Method | Description |

|---|---|---|---|

| [M]⁺• | 140.0473 | EI-MS | Molecular Ion |

| [M-H]⁻ | 139.0395 | ESI-MS (-) | Deprotonated Molecule |

| [M-OH]⁺ | 123.0446 | EI-MS | Loss of •OH |

| [M-COOH]⁺ | 95.0497 | EI-MS | Loss of •COOH |

| [M-H-CO₂]⁻ | 95.0497 | ESI-MS/MS (-) | Loss of CO₂ from [M-H]⁻ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique used to analyze molecules, particularly large biomolecules and synthetic polymers. The process involves embedding the analyte into a crystalline matrix of a small organic molecule. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as intact ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

For a small molecule like this compound, MALDI-TOF-MS can provide a rapid and sensitive method for determining its molecular weight. Furoic acid derivatives themselves have been studied as potential matrices for the analysis of other small molecules due to their ability to absorb UV laser energy and facilitate proton transfer. When analyzing this compound as the analyte, a suitable matrix such as 2,5-dihydroxybenzoic acid (DHB) would be chosen to co-crystallize with the sample. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

While the technique is highly applicable, specific MALDI-TOF-MS research findings for this compound are not extensively detailed in publicly available literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, as the exact mass of a molecule is determined by the sum of the exact masses of its constituent isotopes.

For this compound (C₇H₈O₃), the theoretical monoisotopic mass is 140.04735 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental formula and distinguishing it from other compounds with the same nominal mass. The data is often presented as various ionic species (adducts) depending on the ionization conditions.

Below are the predicted high-resolution m/z values for various adducts of this compound. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 141.05463 |

| [M+Na]⁺ | 163.03657 |

| [M+K]⁺ | 179.01051 |

| [M+NH₄]⁺ | 158.08117 |

| [M-H]⁻ | 139.04007 |

| [M+HCOO]⁻ | 185.04555 |

X-ray Diffraction Studies for Crystalline State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. When a single crystal of a compound is irradiated with a beam of X-rays, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, researchers can construct an electron density map and build a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

This technique would provide invaluable information on the solid-state conformation of this compound, revealing details about the planarity of the furan ring, the orientation of the carboxylic acid group, and the nature of intermolecular hydrogen bonding between the carboxylic acid moieties, which typically form dimers in the solid state.

However, a search of the crystallographic literature indicates that the specific single-crystal X-ray structure of this compound has not been reported. Therefore, experimental data on its unit cell parameters, space group, and atomic coordinates are not available at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. researchgate.net The structure of this compound contains a conjugated system involving the furan ring and the carboxylic acid group, which acts as a chromophore.

The absorption of UV light by this molecule is expected to involve two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These occur as an electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands. For conjugated systems like furoic acid, these are the most prominent absorptions.

n → π* (n to pi-star) transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms, to a π* antibonding orbital. These transitions are generally lower in energy and have a much lower intensity compared to π → π* transitions.

| Electronic Transition | Involved Orbitals | Expected Relative Intensity | Expected Wavelength Region |

|---|---|---|---|

| π → π | π bonding to π antibonding | High | ~200-300 nm |

| n → π | Non-bonding to π antibonding | Low | >250 nm |

Computational Chemistry and Theoretical Studies of 4,5 Dimethyl 2 Furoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. DFT calculations provide a balance between accuracy and computational cost, making them suitable for studying molecules like 4,5-Dimethyl-2-furoic acid. These calculations are fundamental for understanding the molecule's geometry, stability, and electronic properties. researchgate.netcore.ac.uk

The first step in most computational studies is geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. For this compound, a key aspect of its structure is the orientation of the carboxylic acid group relative to the furan (B31954) ring.

Like its parent compound, 2-furoic acid, this compound is expected to have multiple stable conformers. nih.govillinois.edu These arise from the rotation around the C2-C(OOH) single bond. Conformational searches, often performed using tools like CREST (Conformer-Rotamer Ensemble Sampling Tool) followed by DFT optimization (e.g., at the B3LYP-D3(BJ)/def2-TZVP level of theory), can identify the various low-energy structures. nih.govillinois.edu The two primary planar conformers are typically distinguished by the relative orientation of the carbonyl bond (C=O) and the hydroxyl group (OH) within the carboxylic acid moiety.

cis-COOH Conformer: The hydroxyl group is oriented toward the oxygen atom of the furan ring.

trans-COOH Conformer: The hydroxyl group is oriented away from the ring's oxygen atom.

Theoretical studies on similar molecules like 2-furoic acid have shown that multiple conformers can exist with small energy differences between them, and their relative populations can be influenced by environmental factors such as solvation. nih.govnih.govrsc.org The presence of methyl groups at the 4 and 5 positions of the furan ring in this compound would introduce additional, albeit minor, conformational considerations related to the orientation of the methyl hydrogens.

Table 1: Predicted Conformational Data for Furoic Acid Derivatives This table presents typical data derived from studies on related furoic acids, illustrating the expected values for this compound.

| Conformer | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Rotational Constants (GHz) |

| cis-I | 0.00 | ~2.5 | A: ~5.0, B: ~1.5, C: ~1.2 |

| trans-II | 1-5 | ~4.0 | A: ~5.2, B: ~1.4, C: ~1.1 |

| trans-III | 5-10 | ~1.0 | A: ~4.8, B: ~1.6, C: ~1.3 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orgyoutube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, indicating higher nucleophilicity. youtube.comlibretexts.org

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating higher electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. malayajournal.org A large gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap indicates that the molecule is more reactive. mdpi.com DFT calculations can accurately predict the energies of these orbitals and the resulting gap, providing insight into how this compound might behave in chemical reactions. nih.govmdpi.com The distribution of the HOMO and LUMO electron densities across the molecule can also identify the likely sites for nucleophilic and electrophilic attack.

Table 2: Representative FMO Data for Furan Derivatives from DFT Calculations This table shows typical energy values for related furan carboxylic acids to approximate the expected values for this compound.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.0 to -7.5 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability |

DFT calculations are widely used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

By calculating the second derivatives of the energy with respect to atomic positions, a harmonic vibrational analysis can be performed. The resulting frequencies correspond to the vibrational modes of the molecule. researchgate.net Although there is often a systematic overestimation of frequencies, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental FT-IR and Raman spectra. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra and provide confidence in the structural elucidation of this compound and its derivatives. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding processes at an atomic level. nih.gov

For this compound, MD simulations could be employed to:

Study Solvation: Analyze how the molecule interacts with solvent molecules, such as water, including the formation and lifetime of hydrogen bonds.

Explore Conformational Dynamics: Observe the transitions between different conformers in solution and determine their relative populations under specific conditions.

Investigate Interactions with Biomolecules: Simulate the binding of this compound to a biological target, such as an enzyme's active site, to understand its mechanism of action. rsc.org

These simulations provide a bridge between the quantum mechanical description of a single molecule and the macroscopic properties of the system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insight

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgslideshare.net These models are a key component of computational drug discovery and toxicology. nih.govjocpr.com

A QSAR study involving this compound would typically involve these steps:

Data Set Collection: Assembling a group of structurally related furan derivatives with known biological activities (e.g., enzyme inhibition, antimicrobial activity).

Descriptor Calculation: Using computational methods (including DFT) to calculate a wide range of molecular descriptors for each compound. These can include electronic properties (HOMO/LUMO energies), steric properties (molecular volume), and hydrophobic properties (logP).

Model Development: Employing statistical methods or machine learning algorithms to build a mathematical equation that links the descriptors to the observed biological activity.

Validation: Testing the model's predictive power using internal and external validation techniques.

Once a reliable QSAR model is developed, it can be used to predict the biological activity of new or untested compounds like this compound, helping to prioritize which molecules should be synthesized and tested in the lab. nih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. dntb.gov.ua

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to:

Locate Transition States: Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state, which governs the reaction rate.

Analyze Reaction Pathways: Compare different possible mechanisms to determine the most energetically favorable route. nih.govnih.gov

For example, theoretical studies have been used to understand the Diels-Alder reactions of furoic acid derivatives, showing how substituents on the furan ring influence reactivity. rsc.orgresearchgate.net Similar methods could be applied to understand the carboxylation of 2-furoic acid to form furan-2,5-dicarboxylic acid, a reaction of significant industrial interest. researchgate.netstanford.edu These computational insights provide a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the biological and medicinal chemistry activities of the compound This compound corresponding to the detailed outline provided.

The conducted searches for the antibacterial, antifungal, anti-biofilm, and anti-inflammatory properties of this compound, including its specific interactions with molecular pathways such as cyclooxygenases and MAPK, did not yield any direct studies focused on this particular molecule.

While research exists for the parent compound, 2-furoic acid, and other furan derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that related but distinct information. Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested for the specified compound.

Biological Activities and Medicinal Chemistry Research Involving 4,5 Dimethyl 2 Furoic Acid

Anticancer Potential and Cytotoxicity Studies

Derivatives of furan-2-carboxylic acid have been the subject of numerous investigations into their potential as anticancer agents. Research has demonstrated that modifications to the furan-2-carboxamide structure can yield compounds with significant cytotoxic effects against various human cancer cell lines. nih.gov

For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their anticancer activity against HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines. One derivative, (p-tolylcarbamothioyl)furan-2-carboxamide, demonstrated the highest activity against HepG2 cells at a concentration of 20 µg/mL, with a cell viability of 33.29%. nih.gov In general, all the synthesized compounds in this series showed notable anticancer activity against all three cell lines. nih.gov

In another study, novel furopyridone derivatives synthesized from 3-furan-carboxylic acid were screened for their anti-tumor activities against esophageal cancer cell lines, KYSE70 and KYSE150. mdpi.com Several of these compounds exhibited significant anti-tumor activity at a concentration of 40 μg/mL. mdpi.com Further investigation of one particularly potent compound revealed excellent inhibitory activity against both cell lines, with an inhibition rate of over 99%. mdpi.com

Additionally, 2,4-disubstituted furo[3,2-b]indole derivatives have been synthesized and evaluated for their anticancer properties. nih.gov One compound from this series showed highly selective and significant inhibitory activity against A498 renal cancer cells. nih.gov The cytotoxic activity of various anticancer drugs is often evaluated using the MTT assay, which measures the metabolic activity of cells. nih.govrsc.org

The following table summarizes the cytotoxic activity of selected furan-2-carboxylic acid derivatives against different cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Result |

| Carbamothioyl-furan-2-carboxamides nih.gov | HepG2 | Cell Viability | 33.29% at 20 µg/mL |

| Furopyridone derivatives mdpi.com | KYSE70 | Inhibition Rate | >99% |

| Furopyridone derivatives mdpi.com | KYSE150 | Inhibition Rate | >99% |

| Furo[3,2-b]indole derivatives nih.gov | A498 (Renal) | Significant Inhibition | - |

Antioxidant Properties and Radical Scavenging Activities

Furan (B31954) derivatives have also been investigated for their antioxidant properties. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. jmchemsci.com The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate the free-radical scavenging activity of compounds. jmchemsci.comnih.govbrieflands.com

Studies on furfural (B47365) derivatives have shown that their antioxidant activity can be influenced by the nature of the substituents on the furan ring. For example, in a series of synthesized furfural-derived Schiff bases and their cyclized products, the radical scavenging activity was found to vary with the structure of the heterocyclic ring system. jmchemsci.com Derivatives with five-membered rings containing a sulfur atom, and those with six or seven-membered rings containing carbonyl groups, showed good activity. jmchemsci.com This suggests that the presence of atoms or groups capable of stabilizing free radicals enhances the antioxidant capacity. jmchemsci.com

The antioxidant activity of phenolic compounds, including some that may be structurally related to furan derivatives, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical. nih.govnih.gov The stability of the resulting radical is a crucial factor in determining the antioxidant efficiency. nih.gov For phenolic compounds, structural features such as the number and position of hydroxyl groups can significantly influence their radical scavenging properties. nih.govscielo.org.za

The table below shows the IC50 values, a measure of the concentration required to scavenge 50% of DPPH radicals, for different classes of compounds with antioxidant activity. Lower IC50 values indicate higher antioxidant activity.

| Compound/Extract | Assay | IC50 Value (µg/mL) |

| Crude Extract of Euphorbia wallichii brieflands.com | DPPH | 8.41 |

| Ethyl Acetate Fraction of E. wallichii brieflands.com | DPPH | 7.89 |

| N-butanolic Fraction of E. wallichii brieflands.com | DPPH | 13.55 |

| Ascorbic Acid (Standard) brieflands.com | DPPH | 5.63 |

| Spiro Pyrrolo[3,4-d]pyrimidine derivative 11 nih.gov | DPPH | 33.0 |

| Spiro Pyrrolo[3,4-d]pyrimidine derivative 6 nih.gov | DPPH | 94.04 |

Enzyme Inhibition Studies (e.g., Salicylate Synthase MbtI, UbiD family decarboxylases)

Furan-2-carboxylic acid derivatives have emerged as a promising class of inhibitors for various enzymes, including those crucial for the survival of pathogenic microorganisms.

Salicylate Synthase MbtI: Salicylate synthase (MbtI) is a key enzyme in the biosynthesis of mycobactins, which are essential for iron acquisition in Mycobacterium tuberculosis. nih.govnih.gov The absence of this enzyme in humans makes it an attractive target for the development of new antitubercular drugs. unipd.itmdpi.com Research has identified 5-phenylfuran-2-carboxylic acids as potent inhibitors of MbtI. nih.gov Structure-guided optimization of this scaffold has led to the discovery of compounds with strong MbtI inhibition and significant antitubercular activity. nih.gov For example, 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid exhibited an IC50 value of 11.2 μM against MbtI. nih.gov Further modifications, such as the synthesis of 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, have resulted in inhibitors with improved antimycobacterial activity. mdpi.com

UbiD family decarboxylases: The UbiD family of enzymes catalyzes the reversible decarboxylation of various aromatic and unsaturated aliphatic compounds. nih.govnih.gov For instance, the enzyme HmfF, a member of the UbiD family, is involved in the decarboxylation of 2,5-furandicarboxylic acid (FDCA) to 2-furoic acid. nih.govacs.org While the primary function of many UbiD enzymes is decarboxylation, they can also catalyze the reverse reaction, carboxylation, under certain conditions. nih.govresearchgate.net Research into the UbiD family has provided insights into the mechanism of enzymatic (de)carboxylation and has opened up possibilities for their use in biocatalytic processes. nih.govresearchgate.net However, studies specifically focusing on the inhibition of UbiD family decarboxylases by 4,5-dimethyl-2-furoic acid are not prominent in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, and for guiding the design of more potent and selective compounds. nih.govnih.govrsc.orgmdpi.com

The nature and position of substituents on the furan ring play a critical role in determining the biological activity of furan-2-carboxylic acid derivatives.

In the context of MbtI inhibition, SAR studies on 5-phenylfuran-2-carboxylic acid derivatives have shown that substituents on the phenyl ring significantly impact inhibitory potency. mdpi.comresearchgate.net For example, the introduction of a cyano group at the meta-position of the phenyl ring was found to be beneficial for activity. nih.gov Further substitution on the phenyl ring with lipophilic groups has been explored to enhance the antimycobacterial effect. nih.govresearchgate.net

Regarding anticancer activity, the substituents on the furan ring also have a profound effect. In a study of carbamothioyl-furan-2-carboxamide derivatives, the nature of the substituent connected to the phenyl ring was found to influence their anticancer potency. nih.gov Similarly, for 2,4-disubstituted furo[3,2-b]indole derivatives, the specific groups at the 2 and 4 positions were key determinants of their anticancer activity and selectivity. nih.gov

The carboxylic acid group is a common feature in many biologically active molecules and often plays a vital role in their interaction with biological targets. mdpi.com In the case of furan-2-carboxylic acid derivatives, the carboxylic acid moiety is frequently essential for their biological activity.

For the 5-phenylfuran-2-carboxylic acid inhibitors of MbtI, the carboxylic acid group is a key pharmacophoric element that is believed to interact with the active site of the enzyme. nih.gov This interaction is crucial for the inhibitory activity of these compounds.

In a broader context, carboxylic acid groups can act as hydrogen bond donors and acceptors, and their acidic nature allows for ionic interactions, which are often important for binding to enzyme active sites or receptors. The presence of a carboxylic acid group can also influence the pharmacokinetic properties of a molecule, such as its solubility and ability to cross biological membranes.

Applications of 4,5 Dimethyl 2 Furoic Acid in Advanced Materials and Organic Synthesis

As a Versatile Building Block for Complex Organic Molecules

Furoic acids are recognized as attractive, stable, and renewable building blocks for the synthesis of a wide range of value-added chemicals. nih.gov Their utility is prominently highlighted in their role as dienes in the Diels-Alder reaction, a powerful tool in organic chemistry for constructing complex cyclic molecules in an atom-economical fashion. nih.govrsc.org This cycloaddition reaction involving furans yields 7-oxabicyclo[2.2.1]hept-2-ene structures, which serve as versatile intermediates in the synthesis of natural products, pharmaceuticals, and materials. nih.gov

Research has shown that even though the furan (B31954) ring's aromaticity can reduce its reactivity, furoic acids and their derivatives can participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. rsc.orgresearchgate.net The resulting adducts are valuable synthons for creating various saturated and aromatic carbocyclic products. nih.govrsc.org While much of the detailed research focuses on the parent 2-furoic acid, 4,5-Dimethyl-2-furoic acid is commercially available as a chemical for research applications, indicating its potential use as a building block in similar synthetic strategies. georganics.sk The methyl groups on the furan ring may influence the reactivity and stereoselectivity of such cycloaddition reactions, a common area of investigation in synthetic methodology.

Table 1: Key Reactions Involving Furan Scaffolds

| Reaction Type | Furan Role | Key Feature | Resulting Structure |

|---|---|---|---|

| Diels-Alder Cycloaddition | Diene | Atom-economical C-C bond formation | 7-oxabicyclo[2.2.1]heptene derivatives |

| Esterification | Carboxylic Acid | Conversion to esters | Furoate esters |

| Amidation | Carboxylic Acid | Conversion to amides | Furoyl amides |

Role in Polymer and Resin Synthesis

The development of bio-based polymers is a critical component of sustainable chemistry, with a significant focus on monomers derived from biomass. The furan family, particularly 2,5-furandicarboxylic acid (FDCA), has been extensively studied as a bio-based replacement for petroleum-derived terephthalic acid in the production of polyesters like poly(ethylene furanoate) (PEF). mdpi.commdpi.comnih.gov

Precursor in Fine Chemical and Specialty Chemical Synthesis

Furanic compounds serve as precursors to a wide array of fine and specialty chemicals. The parent compound, 2-furoic acid, is a key intermediate in the synthesis of pharmaceuticals, including antibiotics (nitrofurantoin), antiparasitic agents (diloxanide furoate), and anti-inflammatory corticosteroids (mometasone furoate). chempoint.com It is also used as a food preservative and flavoring agent. chempoint.comwikipedia.org

As a functionalized furan, this compound is a useful chemical compound for research and could potentially serve as a precursor in multi-step syntheses. georganics.sk The specific arrangement of its methyl and carboxylic acid groups on the furan ring offers a unique starting point for creating more complex molecules with targeted properties for the pharmaceutical, agrochemical, or materials science sectors.

Valorization of Biomass Feedstocks for Sustainable Chemical Production

The production of furanic chemicals is a prime example of biomass valorization. researchgate.net Lignocellulosic biomass, which is rich in C5 (hemicellulose) and C6 (cellulose) sugars, is the primary feedstock. mdpi.com Acid-catalyzed dehydration of C5 sugars like xylose yields furfural (B47365), which can be subsequently oxidized to produce 2-furoic acid. nih.govnih.gov Similarly, C6 sugars like fructose (B13574) are converted to 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical that can be oxidized to FDCA. acs.orgmdpi.com

These conversion pathways represent a sustainable route to aromatic and functionalized molecules that are currently sourced from petroleum. rsc.org The synthesis of 2-furoic acid and FDCA from furfural is an area of active research, focusing on efficient and selective catalytic processes. nih.govnih.gov While these established routes lead to specific furan products, the synthesis of substituted derivatives like this compound would likely require different bio-based starting materials or subsequent modification steps. The development of catalytic pathways to a broader range of furanics directly from biomass is a key goal for creating a fully integrated biorefinery.

Table 2: Overview of Furanic Compounds from Biomass

| Starting Biomass Component | Platform Chemical | Key Furoic Acid Derivative(s) |

|---|---|---|

| Hemicellulose (C5 Sugars) | Furfural | 2-Furoic Acid |

| Cellulose (C6 Sugars) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic Acid (FDCA) |

Future Research Directions and Emerging Perspectives for 4,5 Dimethyl 2 Furoic Acid

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity and Yield

Future research will likely focus on developing green and economically viable methods for synthesizing 4,5-Dimethyl-2-furoic acid. While a synthesis amenable to large-scale production has been reported, the focus will shift towards improving its sustainability profile. tandfonline.com Drawing inspiration from advancements in the synthesis of the parent compound, furoic acid, researchers may explore chemoenzymatic approaches. For instance, processes that utilize biomass-derived precursors, such as corncob, could be adapted. mdpi.com The development of heterogeneous catalysts, like gold-palladium nanoparticles on magnesium hydroxide (B78521) supports, which have shown promise in the selective oxidation of furfural (B47365) to furoic acid, could be a key area of investigation. rsc.org The goal would be to achieve high reaction yields (approaching 99%) and efficient product separation, minimizing waste and energy consumption. rsc.org

Table 1: Potential Sustainable Synthesis Strategies for this compound

| Approach | Potential Precursors | Key Advantages | Research Focus |

|---|---|---|---|

| Chemoenzymatic Synthesis | Biomass-derived xylose or furfural analogs | Mild reaction conditions, high selectivity, use of renewable feedstocks. mdpi.com | Identifying and engineering specific enzymes for the dimethylated substrate. |

| Heterogeneous Catalysis | Dimethylated furfural derivatives | Catalyst reusability, simplified product purification, potential for continuous flow processes. rsc.org | Designing catalysts with high activity and selectivity for the target molecule. |

Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations

The chemical reactivity of this compound is a nascent field of study. Future explorations will likely investigate its potential as a platform chemical for creating more complex molecules. Based on the chemistry of related furoates, several catalytic transformations could be targeted. For example, researchers may investigate its conversion to a dimethylated version of 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic monomer. acs.orgresearchgate.net This could involve novel catalytic routes like palladium-catalyzed carbonylation. acs.org

Another avenue of research is the exploration of cycloaddition reactions, such as the Diels-Alder reaction, which is pivotal in converting furanics into a variety of fine chemicals and monomers. researchgate.net The methyl groups on the furan (B31954) ring of this compound would significantly influence the kinetics and thermodynamics of such reactions, opening up new synthetic possibilities. Disproportionation reactions, like the Henkel reaction observed with potassium-2-furoate, could also be explored to see if this compound can be converted into other useful dicarboxylic acids. researchgate.net

Advanced Mechanistic Studies Using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing catalytic processes. Future studies on this compound will require advanced analytical tools to probe reaction intermediates and transition states in real-time. While specific studies on this molecule are not yet available, techniques applied to similar systems offer a clear roadmap.

For instance, in situ spectroscopic methods like rotational spectroscopy could be used to study the conformational landscape of the molecule and its interactions with solvents or catalysts, similar to how it has been used for tetrahydro-2-furoic acid. rsc.org When studying catalytic transformations, understanding the reaction pathway is key. Mechanistic studies on the ruthenium-catalyzed oxidation of furfural to furoic acid have elucidated the role of the catalyst in not only promoting the reaction but also suppressing decomposition pathways. elsevierpure.com Applying similar advanced spectroscopic and kinetic analysis to reactions involving this compound will be essential for developing efficient and selective chemical processes.

Deeper Investigation into Structure-Activity Relationships for Targeted Biological Applications

The biological activities of this compound and its derivatives are largely unknown. A significant future research direction will be the systematic exploration of its potential in medicinal chemistry and agrochemistry through structure-activity relationship (SAR) studies. SAR studies are fundamental to drug discovery, linking the chemical structure of a compound to its biological effect.

Researchers would synthesize a library of derivatives by modifying the core structure of this compound and screening them for various biological activities, such as anticancer, antifungal, or enzyme inhibitory effects. mdpi.commdpi.com For example, studies on other heterocyclic carboxylic acids, like 4-(thiazol-5-yl)benzoic acid derivatives, have identified potent protein kinase CK2 inhibitors. nih.gov Similarly, SAR studies on cyanopyrrolidine derivatives have led to potent dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment. nih.gov By systematically altering substituents and observing the impact on biological activity, researchers can develop predictive models to design more potent and selective compounds based on the this compound scaffold.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. These computational tools can accelerate the discovery and optimization of molecules like this compound. Future research will likely integrate AI/ML across the entire development pipeline.

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Predict novel and efficient synthetic routes, reducing experimental trial and error. nih.gov |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict biological activity, toxicity, and physicochemical properties of new derivatives without initial synthesis. nih.gov |

| De Novo Design | Generative Models (e.g., GANs) | Design novel molecules based on the this compound scaffold with desired properties for specific applications. nih.gov |

By training algorithms on existing chemical data, AI can identify patterns that are not obvious to human researchers, guiding the design of more effective experiments and leading to faster breakthroughs in the applications of this compound. nih.gov

Industrial Scale-Up and Process Optimization Considerations for Commercial Viability

For this compound to have a real-world impact, its production must be commercially viable. A critical area of future research will be the scale-up of its synthesis from the laboratory bench to an industrial scale. This involves addressing numerous challenges, including reaction kinetics, heat and mass transfer, and process control.

Drawing from general principles of bioprocess engineering and chemical production, research will need to focus on developing robust and efficient manufacturing processes. mdpi.com This includes the design of reactors, optimization of downstream processing for product purification, and ensuring process stability. For catalytic reactions, maintaining catalyst activity and stability over long operational periods is crucial. Studies on furoic acid production have highlighted the importance of pH control to prevent catalyst deactivation and reduce the formation of undesirable byproducts, a key consideration for scale-up. uniovi.es The development of kinetic models and process simulations will be vital for designing and optimizing a large-scale production process that is both cost-effective and sustainable.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dimethyl-2-furoic acid, and how are reaction conditions optimized?

- Methodology : A common synthesis involves zinc-mediated reduction of 4-(chloromethyl)-5-methyl-2-furoic acid in acetic acid under reflux. Key steps include controlled addition of zinc powder, maintaining temperatures during heating (e.g., 4 hours at 80–100°C), and purification via vacuum distillation (yield: 53–55%) . Alternative routes may involve ester hydrolysis or catalytic hydrogenation, but reaction parameters (solvent, catalyst loading, pH) must be systematically tested to optimize yield and purity.

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions on the furan ring.

- Mass spectrometry (MS) to confirm molecular weight (140.14 g/mol) .

- Melting point analysis (146–148°C) as a purity benchmark .

- HPLC with UV detection to assess purity (>97%) and rule out byproducts .

Q. What are the critical physical properties of this compound relevant to experimental design?

- Key Data :

- Molecular formula : C₇H₈O₃; Density : 1.194 g/cm³ .

- Boiling point : 254.6°C (atmospheric pressure); Flash point : 107.8°C .

- Solubility : Limited in cold water; better solubility in polar aprotic solvents (e.g., DMSO, acetic acid) .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Troubleshooting :

- Catalyst optimization : Replace zinc powder with activated zinc or explore Pd/C for milder conditions.

- Reaction monitoring : Use TLC or in-situ FTIR to track intermediate formation (e.g., ester intermediates).

- Purification refinement : Employ column chromatography instead of distillation to recover more product .

Q. What strategies ensure the compound’s stability during long-term storage or under reactive conditions?

- Methodology :

- Thermal stability : Conduct accelerated aging studies (40–60°C) to assess degradation pathways (e.g., decarboxylation).

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photochemical oxidation .